An In-Depth Technical Guide to the Core Basic Properties of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
An In-Depth Technical Guide to the Core Basic Properties of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexahydropyrrolo[3,4-c]pyrrole scaffold is a privileged bicyclic diamine structure that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the development of novel therapeutic agents with enhanced target affinity and metabolic stability. This guide focuses on the fundamental properties of a key derivative, cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole, a building block increasingly utilized in the synthesis of complex bioactive molecules. We will delve into its physicochemical characteristics, reactivity, a validated synthetic protocol, and its emerging role in drug discovery, providing a comprehensive resource for researchers in the field.
Introduction: The Significance of the Fused Pyrrolidine Core
The pyrrolidine ring is a cornerstone of many natural products and synthetic drugs. The fusion of two such rings to form the hexahydropyrrolo[3,4-c]pyrrole system creates a conformationally constrained scaffold. This rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The cis-fusion of the two rings in the title compound further defines its spatial arrangement, presenting substituents in a well-defined orientation. The addition of a methyl group at the 2-position introduces a tertiary amine, altering the molecule's basicity, nucleophilicity, and potential for metabolic interactions compared to the parent secondary amine. This guide will elucidate the fundamental properties of this specific analog, providing a foundation for its strategic implementation in medicinal chemistry programs.
Physicochemical Properties
Table 1: Physicochemical Properties of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole and its Boc-Protected Analog
| Property | cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole | cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | Data Source |
| Molecular Formula | C₇H₁₄N₂ | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 126.20 g/mol | 212.29 g/mol | [1] |
| CAS Number | 172739-03-6 | 250275-15-1 | [1][2] |
| Appearance | Predicted: Colorless to pale yellow oil/liquid | Colorless oil | [3] |
| pKa (predicted) | pKa₁ (secondary amine) ≈ 10-11; pKa₂ (tertiary amine) ≈ 9-10 | N/A | Estimated based on related structures[4] |
| logP (predicted) | -0.1 | 1.7088 | [2][5] |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | 41.57 Ų | [6] |
| Aqueous Solubility | Predicted: High | Predicted: Low to moderate | Inferred from structure and logP |
Basicity (pKa)
The molecule possesses two basic nitrogen centers: a secondary amine and a tertiary amine. The basicity of these amines is a critical determinant of their ionization state at physiological pH, which in turn influences solubility, membrane permeability, and target engagement.
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Secondary Amine: The secondary amine is expected to be the more basic of the two, with a predicted pKa in the range of 10-11. This is comparable to other cyclic secondary amines like pyrrolidine.
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Tertiary Amine: The N-methylated tertiary amine is predicted to be slightly less basic than the secondary amine, with a pKa in the range of 9-10. This is in line with the known pKa of N-methylpyrrolidine, which is approximately 10.3[4].
The presence of two ionizable centers means the molecule can exist in three protonation states depending on the pH. Understanding this behavior is crucial for formulation and for interpreting its interaction with biological systems.
Lipophilicity (logP)
The predicted octanol-water partition coefficient (logP) of -0.1 suggests that cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole is a relatively hydrophilic molecule[5]. This is in stark contrast to its Boc-protected counterpart, which has a predicted logP of 1.7088, indicating a significantly more lipophilic character[2]. The removal of the lipophilic tert-butyloxycarbonyl (Boc) group and the exposure of the polar N-H bond dramatically increase the molecule's affinity for the aqueous phase. This property is a key consideration in drug design, impacting absorption, distribution, metabolism, and excretion (ADME) profiles.
Solubility
Consistent with its low predicted logP, cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole is expected to have high aqueous solubility, particularly in its protonated salt forms (e.g., as a dihydrochloride salt)[6]. The introduction of alkyl groups can influence the solubility of diamines[7]. In contrast, the Boc-protected precursor exhibits lower aqueous solubility. The ability to modulate solubility through the use of protecting groups is a common and powerful strategy in multi-step organic synthesis.
Synthesis and Characterization
The most direct and practical laboratory-scale synthesis of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole involves the deprotection of a commercially available precursor. The Boc-protected analog, cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole, is a common starting material[3].
Synthetic Workflow
The synthesis can be conceptualized as a two-stage process: N-methylation followed by deprotection of the other nitrogen, or vice-versa. A more direct route starts from a commercially available N-methylated precursor which is then deprotected. However, a common and versatile approach is the reductive amination of the Boc-protected parent diamine.
Caption: A plausible synthetic workflow for cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole.
Experimental Protocol: Synthesis from cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole
This protocol first describes the N-methylation of the secondary amine in the Boc-protected starting material, followed by the removal of the Boc protecting group.
Step 1: N-Methylation of cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole
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Dissolution: Dissolve cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Reagent Addition: Add aqueous formaldehyde (1.1 eq) to the solution, followed by the portion-wise addition of a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to afford cis-2-Methyl-5-Boc-hexahydropyrrolo[3,4-c]pyrrole.
Step 2: Deprotection of the Boc Group
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Dissolution: Dissolve the purified cis-2-Methyl-5-Boc-hexahydropyrrolo[3,4-c]pyrrole from the previous step in an appropriate solvent such as dichloromethane or methanol.
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Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane), to the solution at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS.
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Isolation: Remove the solvent and excess acid under reduced pressure. If a salt is desired, it can be triturated with a suitable solvent like diethyl ether to induce precipitation. For the free base, the residue can be dissolved in a minimal amount of water, basified with a strong base (e.g., NaOH or K₂CO₃), and extracted with an organic solvent. The combined organic extracts are then dried and concentrated to yield the final product.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While experimental spectra for the title compound are not readily found in the literature, the expected chemical shifts can be predicted based on the structure and known values for similar compounds.
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¹H NMR Spectroscopy (Predicted):
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The N-methyl group would appear as a singlet at approximately 2.2-2.5 ppm.
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The protons on the carbons adjacent to the nitrogen atoms would be expected in the range of 2.5-3.5 ppm.
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The bridgehead protons would likely be found in a more upfield region, around 2.0-2.5 ppm.
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The N-H proton of the secondary amine would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
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¹³C NMR Spectroscopy (Predicted):
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The N-methyl carbon would resonate around 35-45 ppm.
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The carbons adjacent to the nitrogen atoms are expected in the 45-60 ppm range.
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The bridgehead carbons would likely appear in the 30-40 ppm region.
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Reactivity and Chemical Stability
The chemical behavior of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole is dictated by the presence of the secondary and tertiary amine functionalities.
Caption: Key reactions of the secondary amine in cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole.
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Nucleophilicity: The secondary amine is a potent nucleophile and will readily undergo reactions such as acylation, alkylation, sulfonylation, and reaction with isocyanates to form ureas. This reactivity makes it an excellent handle for introducing a wide variety of substituents. The tertiary amine is also nucleophilic, but its reactivity is generally lower than that of the secondary amine.
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Basicity and Salt Formation: As discussed, both amines are basic and will readily form salts with acids. The dihydrochloride salt is a common form for handling and purification[6].
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Stability: The saturated bicyclic ring system is generally stable under a wide range of reaction conditions. It is resistant to many oxidizing and reducing agents that do not target amines. However, like other amines, it can be susceptible to oxidation over time, especially when exposed to air and light. Storage under an inert atmosphere is recommended.
Role in Drug Discovery and Medicinal Chemistry
The rigid, bicyclic nature of the hexahydropyrrolo[3,4-c]pyrrole core makes it an attractive scaffold for presenting pharmacophoric elements in a defined three-dimensional space. This can lead to improved potency and selectivity for biological targets.
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Neurological Disorders: The parent scaffold is a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders[8]. The defined stereochemistry can be crucial for interacting with specific receptor subtypes in the central nervous system.
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Receptor Agonists/Antagonists: Derivatives of the hexahydropyrrolo[3,4-c]pyrrole core have been investigated as potent and selective agonists for the nociceptin/orphanin FQ (N/OFQ) receptor, which is implicated in pain, anxiety, and other neurological processes.
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Enzyme Inhibitors: The scaffold has been incorporated into molecules designed as Sirt6 activators[9]. Sirtuin 6 is a histone deacetylase that plays a role in metabolism, DNA repair, and inflammation, making it an interesting target for various diseases.
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Antimicrobial Agents: The title compound has been used as a reagent in the synthesis of novel aryl-substituted urea derivatives with potential antimicrobial activity against pathogenic bacteria and fungi, as well as in the preparation of 3-hydroxyquinazoline-2,4-dione antibacterial agents[10].
The ability to functionalize the secondary amine of cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole allows for the systematic exploration of the chemical space around this rigid core, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.
Conclusion
cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole is a valuable and versatile building block in modern medicinal chemistry. Its well-defined stereochemistry, inherent basicity, and the differential reactivity of its two amine functionalities provide a rich platform for the design and synthesis of novel therapeutic agents. While a comprehensive experimental dataset for this specific molecule is still emerging, its fundamental properties can be reliably inferred from its structure and the behavior of related compounds. This guide provides a foundational understanding of its physicochemical properties, a practical approach to its synthesis, and an overview of its utility, empowering researchers to effectively leverage this promising scaffold in their drug discovery endeavors.
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